5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione
Overview
Description
5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione is a useful research compound. Its molecular formula is C8H4FNO2 and its molecular weight is 165.123. The purity is usually 95%.
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Scientific Research Applications
Crystal Structure and Chemical Properties
The compound 5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione has been studied for its crystal structure and chemical properties. Park et al. (2015) explored the crystal structure of flumioxazin, a compound structurally similar to this compound, noting interactions such as C—H⋯O, C—H⋯F hydrogen bonds, and weak C—H⋯π interactions which contribute to the formation of two-dimensional networks in the crystal lattice (Park et al., 2015). Vesek et al. (2012) also studied a compound with a similar structure, focusing on the dihedral angle between the isoindoline-1,3-dione and fluorinated phenol groups and describing the molecular interactions that contribute to its structural stability (Vesek et al., 2012).
Synthesis and Optimization
Hai (2007) discusses the synthesis of a compound closely related to this compound, emphasizing the importance of factors like iodide reagent, solvent/feed material ratio, reaction temperature, and time on the yield and conversion rate of the compound (Hai, 2007). This research is crucial for developing more economical and commercially viable routes for the synthesis of related compounds.
Molecular Synthesis and Reactions
Hou et al. (2007) investigated the formation of 4,5,6,7-tetrahydroisoindoles by palladium-catalyzed hydride reduction, exploring the reactivities and the impact of various substitutions on the compounds' formation and stability (Hou et al., 2007). This research provides insights into the chemical reactivity and potential applications of this compound in various chemical syntheses.
Biological Applications
The compound and its derivatives have been explored for various biological applications. Joshi et al. (1981) synthesized fluorine-containing indole-2,3-dione derivatives and evaluated their antibacterial activity, highlighting the compound's potential in developing new antibacterial agents (Joshi, Pathak, & Jain, 1981). Sharma et al. (2016) synthesized 5-(isoindole-1,3-dione) pyrimidinones and screened them for anticonvulsant activities, indicating the compound's relevance in medicinal chemistry (Sharma et al., 2016).
Mechanism of Action
Target of Action
5-fluoroisoindoline-1,3-dione, also known as 4-FLUOROPHTHALIMIDE or 5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione, is a compound that has been found to interact with the human dopamine receptor D2 . This receptor plays a crucial role in the brain’s reward system and is a primary target for antipsychotic drugs .
Mode of Action
The compound interacts with the dopamine receptor D2, binding to the main amino acid residues at its allosteric binding site . This interaction can modulate the receptor’s activity, potentially influencing neurotransmission and neuronal activity.
Biochemical Pathways
It is known that the compound can modulate the dopamine receptor d3 , which is involved in several neurological processes, including mood regulation and reward-driven behavior
Pharmacokinetics
In silico analysis suggests that isoindolines, a class of compounds to which 5-fluoroisoindoline-1,3-dione belongs, have favorable properties as ligands of the dopamine receptor d2
Result of Action
It is known that the compound can interact with the dopamine receptor d2 , potentially influencing neurotransmission and neuronal activity
Action Environment
It is known that the compound’s synthesis involves various methods, each offering unique advantages and challenges
Biochemical Analysis
Biochemical Properties
It is known that isoindoline-1,3-dione derivatives have diverse chemical reactivity and promising applications in various fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Cellular Effects
It is known that some isoindoline-1,3-dione derivatives have shown potential as therapeutic agents . Specific cellular effects of 5-Fluoroisoindoline-1,3-dione are not yet reported.
Properties
IUPAC Name |
5-fluoroisoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO2/c9-4-1-2-5-6(3-4)8(12)10-7(5)11/h1-3H,(H,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDRUQOUGHIYCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94514-21-3 | |
Record name | 5-Fluoroisoindoline-1,3-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094514213 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-FLUOROISOINDOLINE-1,3-DIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF76654PW9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Q1: What are the primary applications of 4-Fluorophthalimide in material science?
A1: 4-Fluorophthalimide serves as a key building block for synthesizing hyperbranched poly(ether imide)s (HBPEIs). [, , , ] These polymers exhibit excellent thermal stability, solubility in organic solvents, and possess desirable mechanical properties, making them suitable for high-performance applications. [, ]
Q2: How does the variation in reaction time during HBPEI synthesis affect the resulting polymer's structure and properties?
A2: Research indicates that shorter polymerization reaction times lead to HBPEIs with a higher degree of branching. [] For instance, reducing the reaction time from 20 minutes to 2.5 minutes resulted in a degree of branching increase from 42% to 66%. [] This increase in branching impacts the polymer's rheological behavior, with higher branching leading to increased shear thinning and normal stress effects in solutions. []
Q3: Can the end groups of HBPEIs derived from 4-Fluorophthalimide be modified, and what are the benefits?
A3: Yes, the hydroxyl-terminated HBPEIs can be further functionalized with various groups like allyl, propargyl, and epoxy groups. [] This end-group modification allows for tailoring the polymer's properties and enhancing its compatibility with other materials for specific applications like blending with bis(maleimide)s. []
Q4: What makes 4-Fluorophthalimide suitable for developing photosensitive materials?
A4: The structure of 4-Fluorophthalimide allows its incorporation into polymers that demonstrate good transparency to UV light. [] This transparency, coupled with the possibility of adding photoreactive compounds like 2,3,4-tris[1-oxo-2-diazonaphthoquinone-5-sulfonyloxy] benzophenone (D5SB), enables the creation of positive-type photosensitive polyimides. []
Q5: Are there examples of negative-type photosensitive materials using 4-Fluorophthalimide?
A5: Yes, incorporating 4-Fluorophthalimide-based HBPEIs with a cross-linker like 4,4′-methylenebis[2,6-bis(hydroxymethyl)]phenol and a photoacid generator like diphenyliodonium 9,10-dimethoxyanthracene-2-sulfonate allows the creation of negative-type photosensitive polyimides. []
Q6: Can 4-Fluorophthalimide be utilized in the synthesis of polymers other than HBPEIs?
A6: Yes, 4-Fluorophthalimide derivatives, specifically 1,4-bis(4-fluorophthalimide)cyclohexanes, can be used to synthesize cardo polyimides via aromatic nucleophilic substitution reactions. These cardo polyimides are known for their high glass transition temperatures and transparency. []
Q7: Is there an alternative, potentially more accessible route for synthesizing 4-Fluorophthalimide?
A7: Yes, while 4-fluorophthalic anhydride is a common starting material, a study demonstrated a synthesis route starting from the more readily available 4-nitrophthalimide using the Balz-Schieman method. [] This method offers a potentially more cost-effective and milder reaction condition approach for obtaining 4-Fluorophthalimide. []
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